molecular formula C21H23N3O4S B11473006 [4-(1,2-Benzothiazol-3-yl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone

[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone

Cat. No.: B11473006
M. Wt: 413.5 g/mol
InChI Key: KVYDRHVCRZJMDK-UHFFFAOYSA-N
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Description

4-(1,2-Benzothiazol-3-yl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzothiazole moiety linked to a piperazine ring, which is further connected to a trimethoxyphenyl group through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Benzothiazol-3-yl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Piperazine Derivatization: The piperazine ring is then introduced by reacting the benzothiazole derivative with piperazine in the presence of a base such as sodium hydride.

    Methanone Linkage Formation: The final step involves the coupling of the piperazine derivative with 3,4,5-trimethoxybenzoyl chloride under basic conditions to form the desired methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,2-Benzothiazol-3-yl)piperazin-1-ylmethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-(1,2-Benzothiazol-3-yl)piperazin-1-ylmethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1,2-Benzothiazol-3-yl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the trimethoxyphenyl group may contribute to its overall stability and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(1,2-Benzothiazol-3-yl)piperazin-1-ylmethanone: shares structural similarities with other benzothiazole derivatives and piperazine-containing compounds.

    Benzothiazole Derivatives: Compounds like 2-(4-aminophenyl)benzothiazole and 2-(4-methylphenyl)benzothiazole.

    Piperazine Derivatives: Compounds such as 1-(4-fluorophenyl)piperazine and 1-(2-methoxyphenyl)piperazine.

Uniqueness

The uniqueness of 4-(1,2-Benzothiazol-3-yl)piperazin-1-ylmethanone lies in its combined structural features, which confer distinct chemical and biological properties. The presence of the benzothiazole moiety provides specific electronic characteristics, while the piperazine ring enhances its pharmacokinetic profile. The trimethoxyphenyl group further contributes to its overall stability and potential therapeutic efficacy.

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C21H23N3O4S/c1-26-16-12-14(13-17(27-2)19(16)28-3)21(25)24-10-8-23(9-11-24)20-15-6-4-5-7-18(15)29-22-20/h4-7,12-13H,8-11H2,1-3H3

InChI Key

KVYDRHVCRZJMDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43

Origin of Product

United States

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